Cas no 2172114-86-0 (methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate)
methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate Chemical and Physical Properties
Names and Identifiers
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- EN300-1451654
- methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate
- 2172114-86-0
- methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate
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- Inchi: 1S/C12H19N3O3/c1-11(2)6-12(13,7-11)10-14-8(18-15-10)4-5-9(16)17-3/h4-7,13H2,1-3H3
- InChI Key: NHWUQIDHEXIVKT-UHFFFAOYSA-N
- SMILES: O1C(CCC(=O)OC)=NC(C2(CC(C)(C)C2)N)=N1
Computed Properties
- Exact Mass: 253.14264148g/mol
- Monoisotopic Mass: 253.14264148g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 91.2Ų
methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1451654-0.05g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 0.05g |
$1573.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-0.1g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 0.1g |
$1648.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-0.25g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 0.25g |
$1723.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-0.5g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 0.5g |
$1797.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-1.0g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 1g |
$1872.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-2.5g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 2.5g |
$3670.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-5.0g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 5g |
$5429.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-10.0g |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 10g |
$8049.0 | 2023-06-06 | ||
| Enamine | EN300-1451654-50mg |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 50mg |
$1573.0 | 2023-09-29 | ||
| Enamine | EN300-1451654-100mg |
methyl 3-[3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-yl]propanoate |
2172114-86-0 | 100mg |
$1648.0 | 2023-09-29 |
methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate
Research Briefing on Methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate (CAS: 2172114-86-0)
The compound methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate (CAS: 2172114-86-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique oxadiazole and cyclobutyl structural motifs, is being investigated for its potential therapeutic applications, particularly in the context of enzyme inhibition and targeted drug delivery. The following briefing synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical relevance.
Recent studies have focused on the synthetic pathways for methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate, with an emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel multi-step synthesis involving the condensation of 1-amino-3,3-dimethylcyclobutanecarboxylic acid with hydroxylamine, followed by cyclization to form the oxadiazole ring. The final esterification step yielded the target compound with a purity exceeding 98%, as confirmed by HPLC and NMR spectroscopy. This methodological advancement addresses previous challenges in scalability and reproducibility.
In vitro studies have demonstrated promising biological activity for this compound, particularly as a modulator of protein-protein interactions (PPIs). Research published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate exhibits selective inhibition of the p53-MDM2 interaction, a critical pathway in oncology. The compound achieved an IC50 of 1.2 µM in fluorescence polarization assays, suggesting its potential as a lead structure for anticancer drug development. Molecular docking simulations further elucidated its binding mode within the MDM2 hydrophobic cleft.
Pharmacokinetic profiling of this compound has also been a focus of recent investigations. A preclinical study in rodents (2024) reported favorable absorption and distribution properties, with a bioavailability of 65% following oral administration. The compound demonstrated a plasma half-life of 4.2 hours and showed minimal off-target effects in comprehensive safety panels. These findings, presented at the recent American Chemical Society National Meeting, position it as a viable candidate for further development in targeted therapies.
Ongoing research is exploring the broader applications of methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate beyond oncology. Preliminary data from a collaboration between academic and industry researchers indicates potential utility in neurodegenerative diseases, where the compound has shown neuroprotective effects in cellular models of Parkinson's disease. The unique combination of its rigid cyclobutyl scaffold and the hydrogen-bonding capacity of the oxadiazole moiety appears to contribute to its ability to cross the blood-brain barrier, a property that is currently under intensive investigation.
In conclusion, methyl 3-3-(1-amino-3,3-dimethylcyclobutyl)-1,2,4-oxadiazol-5-ylpropanoate represents a compelling case study in modern drug discovery, showcasing how strategic molecular design can yield compounds with multifaceted therapeutic potential. The convergence of synthetic chemistry advancements, robust biological data, and favorable pharmacokinetic properties makes this compound a noteworthy subject for continued research in the chemical biology and pharmaceutical sciences.
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